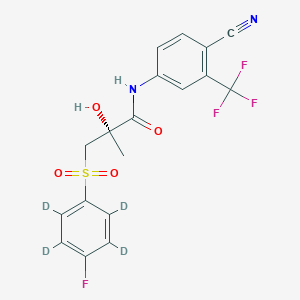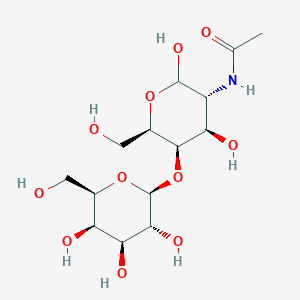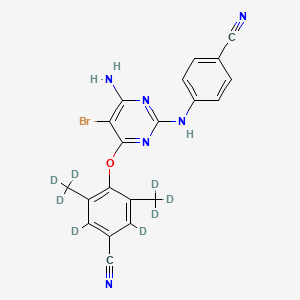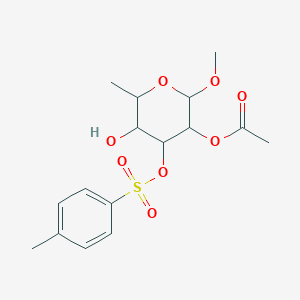![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazol-13C3-Hydrochlorid CAS No. 1216562-43-4](/img/no-structure.png)
2-Aminodipyrido[1,2-a:3',2-D]imidazol-13C3-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Aminodipyrido[1,2-a:3',2-D]imidazole derivatives, including those labeled with isotopes such as 13C, typically involves complex organic synthesis pathways. These compounds are of interest due to their mutagenic properties and presence in pyrolysates of amino acids like glutamic acid. One pathway for synthesizing related compounds involves the metabolic activation of mutagens like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole, where activated forms bind to DNA, demonstrating the complex chemistry and biological interactions of these compounds (Hashimoto et al., 1980).
Molecular Structure Analysis
The molecular structure of these compounds, as revealed through techniques like Carbon-13 NMR, is pivotal for understanding their reactivity and interactions with biological molecules. For example, the natural abundance carbon-13 NMR spectra of mutagenic 2-aminodipyrido[1,2-a:3',2'-d]imidazoles provide essential information for identifying these agents (Aboul‐Enein, 1983).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including metabolic activation leading to DNA binding, highlighting their mutagenic potential. This activation process, involving transformation to hydroxylamine derivatives and subsequent DNA interaction, underscores the chemical reactivity of these substances and their biological implications (Hashimoto et al., 1980).
Physical Properties Analysis
The physical properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole compounds, such as solubility, melting points, and stability, are crucial for their handling and application in various studies. These properties are influenced by the molecular structure and substituents on the imidazole ring.
Chemical Properties Analysis
The chemical properties, including reactivity with DNA, potential for forming DNA adducts, and interaction with other biomolecules, are central to understanding the biological effects of these compounds. The formation of DNA adducts, for example, is a critical step in the mutagenic and carcinogenic processes associated with these compounds (Hashimoto et al., 1980).
Wissenschaftliche Forschungsanwendungen
DNA-Interaktionsstudien
2-Aminodipyrido[1,2-a:3’,2-D]imidazol-13C3-Hydrochlorid und seine Analoga wurden in Studien verwendet, um ihre Wechselwirkung mit DNA zu verstehen {svg_1}. Diese Verbindungen haben eine hohe Affinität zu DNA gezeigt, was durch Fluoreszenzspektroskopiestudien und durch ihre Wirkung auf die Erhöhung der Schmelztemperatur ™ von DNA belegt wurde {svg_2}.
Mutagenitätsforschung
Diese Verbindung hat sich im Ames-Test als mutagen erwiesen {svg_3}. Der Ames-Test ist eine weit verbreitete Methode, die Bakterien verwendet, um zu testen, ob eine bestimmte Chemikalie Mutationen in der DNA des Testobjekts verursachen kann.
Karzinogenitätsstudien
2-Aminodipyrido[1,2-a:3’,2-D]imidazol-13C3-Hydrochlorid ist ein starkes Mutakarzinogen {svg_4}. Es wurde aus einem Pyrolysat von L-Glutaminsäure isoliert {svg_5}. Es wurden Studien durchgeführt, um die karzinogenen Eigenschaften dieser Verbindung zu verstehen.
Synthese neuer Analoga
Neue dimere Analoga von 2-Aminodipyrido[1,2-a:3’,2-D]imidazol-13C3-Hydrochlorid wurden für weitere Studien synthetisiert {svg_6}. Diese Analoga werden verwendet, um die Eigenschaften und potenziellen Anwendungen dieser Verbindung zu verstehen.
Expositionsstudien am Menschen
Es wurden Studien durchgeführt, um die Exposition des Menschen gegenüber 2-Aminodipyrido[1,2-a:3’,2-D]imidazol-13C3-Hydrochlorid zu untersuchen {svg_7}. Diese Studien haben die Plasmaspiegel der Karzinogene bei normalen Probanden mit denen bei urämischen Patienten verglichen, bei denen eine höhere Inzidenz von Malignitäten berichtet wurde {svg_8}.
Urämieforschung
Es wurden Forschungen durchgeführt, um die Anreicherung von 2-Aminodipyrido[1,2-a:3’,2-D]imidazol-13C3-Hydrochlorid im Plasma von Patienten mit Urämie zu verstehen {svg_9}. Diese Studien haben gezeigt, dass signifikante Mengen dieser Verbindung im Plasma aller urämischen Patienten nachweisbar sind, selbst nach 1 Monat Hämodialysebehandlungen {svg_10}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .
Mode of Action
Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .
Biochemical Pathways
It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.
Pharmacokinetics
It has been suggested that one of the excretory pathways of this compound is via the kidney .
Result of Action
The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .
Action Environment
The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride involves the reaction of 2-Aminodipyrido[1,2-a:3',2-D]imidazole with hydrochloric acid in the presence of 13C labeled starting materials.", "Starting Materials": [ { "name": "2-Aminodipyrido[1,2-a:3',2-D]imidazole", "amount": "1 equivalent" }, { "name": "Hydrochloric acid", "amount": "excess" }, { "name": "13C labeled starting materials", "amount": "appropriate amount" } ], "Reaction": [ "To a solution of 2-Aminodipyrido[1,2-a:3',2-D]imidazole in a suitable solvent, add hydrochloric acid in excess.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with cold solvent and dry it under vacuum.", "The obtained product is 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride." ] } | |
CAS-Nummer |
1216562-43-4 |
Molekularformel |
C₇¹³C₃H₉ClN₄ |
Molekulargewicht |
223.64 |
Synonyme |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)